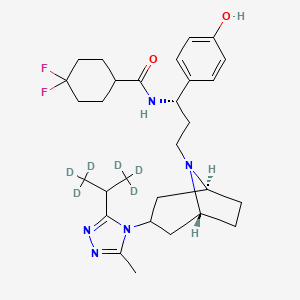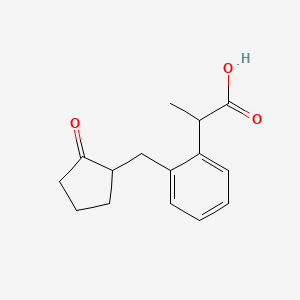
o-Loxoprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes ibuprofen and naproxen . It is commonly used to treat pain and inflammation in musculoskeletal conditions . The compound is marketed under various trade names, including Loxonin in Japan, Brazil, and Mexico .
Preparation Methods
The synthesis of o-Loxoprofen involves the reaction of 2-phenylpropionic acid with cyclopentanone under acidic conditions to form the intermediate compound, which is then subjected to further reactions to yield this compound . Industrial production methods typically involve high-performance liquid chromatography (HPLC) and high-performance thin layer chromatography (HPTLC) for the separation and purification of the compound .
Chemical Reactions Analysis
o-Loxoprofen undergoes several types of chemical reactions, including:
Oxidation: The compound is susceptible to oxidative degradation, which can be analyzed using HPLC and HPTLC methods.
Reduction: This compound can be reduced to its active trans-alcohol metabolite following oral administration.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include acetonitrile, triethylamine, and hydrogen peroxide . The major products formed from these reactions include the active trans-alcohol metabolite and various degradation products .
Scientific Research Applications
o-Loxoprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the stability and degradation of NSAIDs under various conditions.
Biology: The compound is used to investigate the biological pathways involved in inflammation and pain.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
o-Loxoprofen exerts its effects by inhibiting the cyclooxygenase enzymes, which are responsible for the formation of various biologically active pain, fever, and inflammatory mediators . The compound is a prodrug that is rapidly converted to its active trans-alcohol metabolite following oral administration . This active metabolite is a potent and non-selective inhibitor of cyclooxygenase, reducing the synthesis of prostaglandins from arachidonic acid .
Comparison with Similar Compounds
o-Loxoprofen is similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen . it has unique properties that distinguish it from these compounds:
Gastrointestinal Tolerance: This compound is associated with a lower risk of gastrointestinal complications compared to other NSAIDs.
Topical Formulations: The compound is available in various topical formulations, including hydrogel patches and medicated tapes, which provide localized pain relief with reduced systemic side effects.
Similar compounds include ibuprofen, naproxen, ketoprofen, and indometacin .
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[2-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)13-7-3-2-5-11(13)9-12-6-4-8-14(12)16/h2-3,5,7,10,12H,4,6,8-9H2,1H3,(H,17,18) |
InChI Key |
LDUYTVKPYRCKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1CC2CCCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


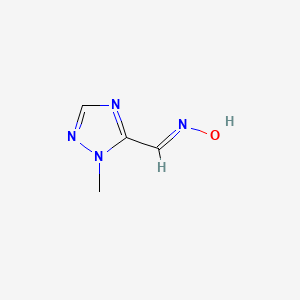
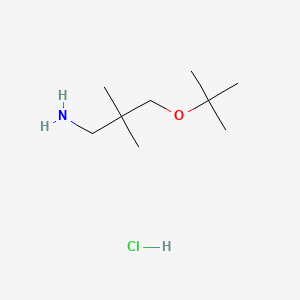
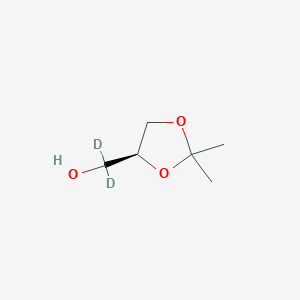

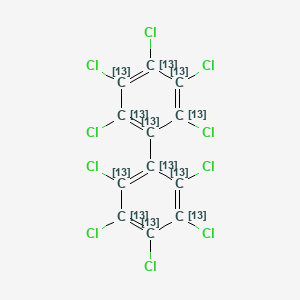
![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
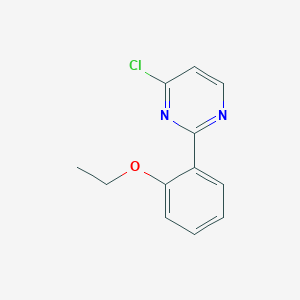
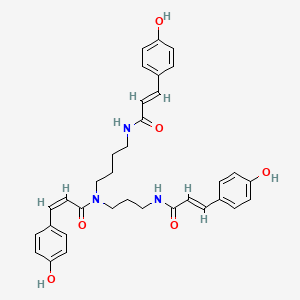
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
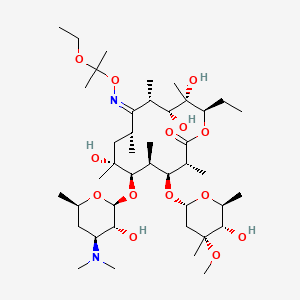
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
